3-(Bromomethyl)-2,5-dimethylthiophene
Overview
Description
The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the precise structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
The compound’s properties such as its melting point, boiling point, solubility, and stability would be determined.Scientific Research Applications
1. Halogenation and Synthetic Chemistry
3-(Bromomethyl)-2,5-dimethylthiophene is used in various halogenation reactions, which are crucial in synthetic chemistry. For example, uncatalyzed side-chain halogenations of polymethyl-substituted thiophenes, including 3-(Bromomethyl)-2,5-dimethylthiophene, occur cleanly and regioselectively at the α-position, as demonstrated in a study by Nakayama et al. (1993) (Nakayama et al., 1993).
2. Role in Nitration Processes
The compound plays a significant role in nitration processes. Suzuki et al. (1981) showed that the treatment of 3,4-dibromo-2,5-dimethylthiophene with nitric acid produced various novel compounds, highlighting the compound's reactivity and utility in organic synthesis (Suzuki et al., 1981).
3. Catalysis and Chemical Transformations
It also finds applications in catalysis and chemical transformations. Peeters et al. (1994) explored the use of 3,4-dibromo-2,5-dimethylthiophene in copper (I) catalyzed formations, which has implications in various synthetic pathways (Peeters et al., 1994).
4. Research in Organometallic Chemistry
This chemical is significant in organometallic chemistry research. Paneque et al. (2005) studied C-H Bond activation and C-C bond formation involving 2,5-dimethylthiophene, a related compound, providing insights into its interaction with metal complexes (Paneque et al., 2005).
5. Exploration in Organic Synthesis
Its versatility extends to various areas of organic synthesis. A study by Snyder et al. (2003) on C,O-dialkylation of Meldrum's acid using derivatives of 2,5-dimethylthiophene, including the bromomethyl variant, shows its potential in creating complex organic structures (Snyder et al., 2003).
Safety And Hazards
The compound’s toxicity and potential hazards would be assessed, including its impact on human health and the environment.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or conduct experimental studies. Always ensure to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
3-(bromomethyl)-2,5-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTXENMKMAORGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,5-dimethylthiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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